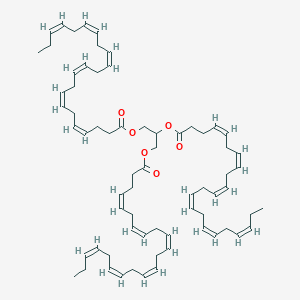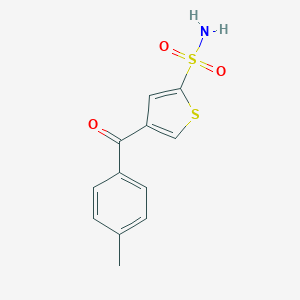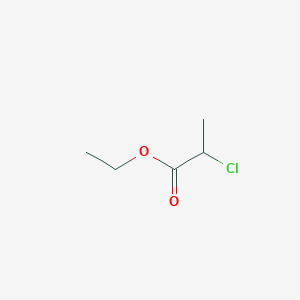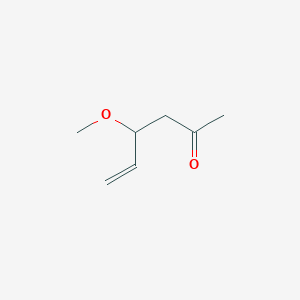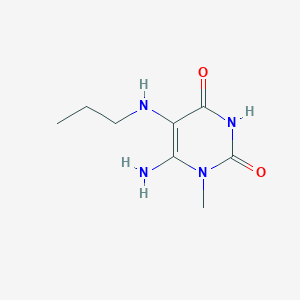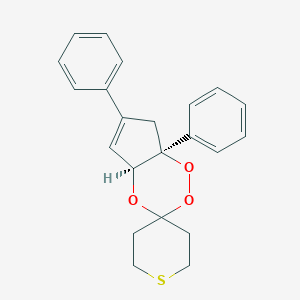
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane (EBDMSC) is a cyclic organic compound that has been widely used in scientific research. It has gained popularity due to its unique structure and properties, which make it an ideal candidate for various applications in the field of chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has been extensively used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including:
1. Organic Synthesis: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane is a useful building block in organic synthesis. It can be used to synthesize a variety of compounds, including chiral cyclopropanes and other cyclic organic molecules.
2. Medicinal Chemistry: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be used to develop new drugs and pharmaceuticals. It has been shown to exhibit potent biological activity against cancer cells and other diseases.
3. Material Science: 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can be used to synthesize new materials with unique properties. It has been used to develop new polymers, coatings, and other materials.
Wirkmechanismus
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in gene expression and cell proliferation. By inhibiting HDAC activity, 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has been shown to exhibit a variety of biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. It has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activity and can be used in a variety of applications. However, there are also some limitations to its use. It can be difficult to obtain large quantities of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane, and it may not be suitable for certain experiments due to its unique properties.
Zukünftige Richtungen
There are several future directions for research on 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane. Some potential areas of research include:
1. Development of new drugs and pharmaceuticals based on the structure of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane.
2. Investigation of the mechanism of action of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane and its effects on gene expression and cell proliferation.
3. Exploration of the potential of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane in the treatment of other diseases, such as neurodegenerative disorders.
4. Development of new synthetic methods for the production of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane and related compounds.
Conclusion:
In conclusion, 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane (1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane) is a versatile compound that has gained popularity in scientific research due to its unique properties. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and material science. 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane exhibits potent biological activity and has been shown to induce cell cycle arrest and apoptosis in cancer cells. There are several future directions for research on 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane, including the development of new drugs and pharmaceuticals and exploration of its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane involves the reaction of cyclopropane with tert-butyldimethylsilyl chloride (TBDMS-Cl) and ethanol in the presence of a base catalyst. The reaction takes place at room temperature and yields a high purity product. The overall reaction can be represented as follows:
Cyclopropane + TBDMS-Cl + EtOH → 1-Ethoxy-1-(tert-butyldimethylsiloxy)cyclopropane + HCl + TBDMS-OEt
Eigenschaften
CAS-Nummer |
117726-73-5 |
|---|---|
Molekularformel |
C11H24O2Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
tert-butyl-(1-ethoxycyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-7-12-11(8-9-11)13-14(5,6)10(2,3)4/h7-9H2,1-6H3 |
InChI-Schlüssel |
NHLLTCZAWPDZSM-UHFFFAOYSA-N |
SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCOC1(CC1)O[Si](C)(C)C(C)(C)C |
Synonyme |
Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



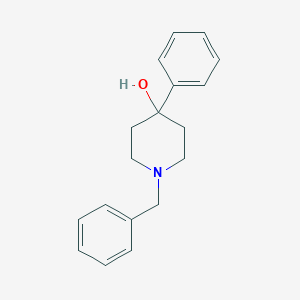
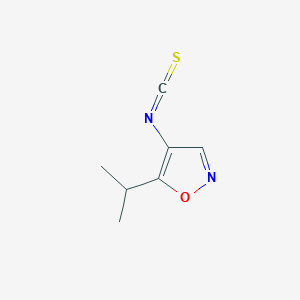
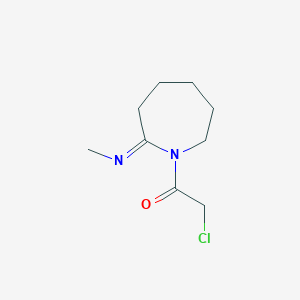

![methyl 1-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B56276.png)
